molecular formula C17H15IN2O3 B12928818 Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate CAS No. 651749-42-7

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate

Cat. No.: B12928818
CAS No.: 651749-42-7
M. Wt: 422.22 g/mol
InChI Key: OQTVJZRNAKIMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is a complex organic compound that features an imidazolidinone ring, a benzoate ester, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with iodine in the presence of a catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the imidazolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-(4-bromophenyl)-2-oxoimidazolidin-1-yl)benzoate
  • Methyl 3-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)benzoate
  • Methyl 3-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)benzoate

Uniqueness

Methyl 3-(3-(4-iodophenyl)-2-oxoimidazolidin-1-yl)benzoate is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and specificity towards certain biological targets, making it a valuable compound in drug design and development.

Properties

CAS No.

651749-42-7

Molecular Formula

C17H15IN2O3

Molecular Weight

422.22 g/mol

IUPAC Name

methyl 3-[3-(4-iodophenyl)-2-oxoimidazolidin-1-yl]benzoate

InChI

InChI=1S/C17H15IN2O3/c1-23-16(21)12-3-2-4-15(11-12)20-10-9-19(17(20)22)14-7-5-13(18)6-8-14/h2-8,11H,9-10H2,1H3

InChI Key

OQTVJZRNAKIMQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.